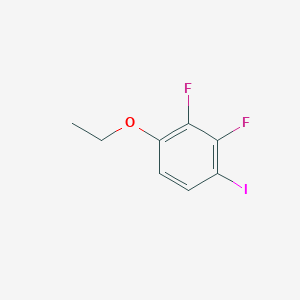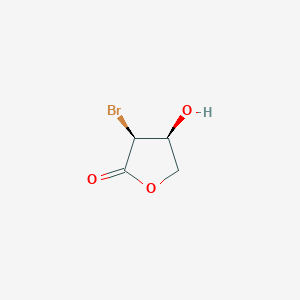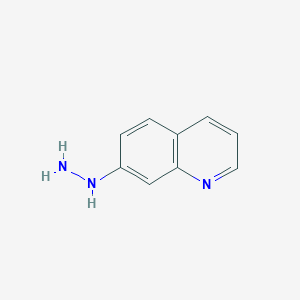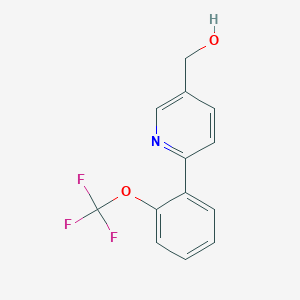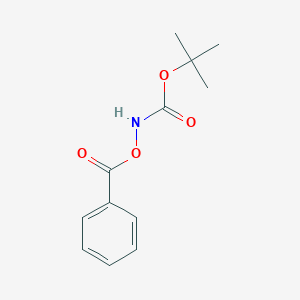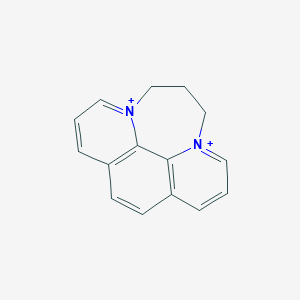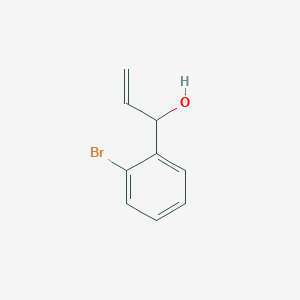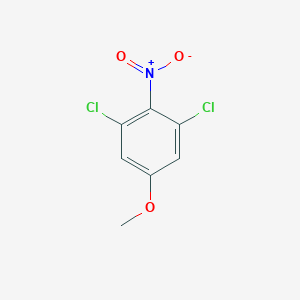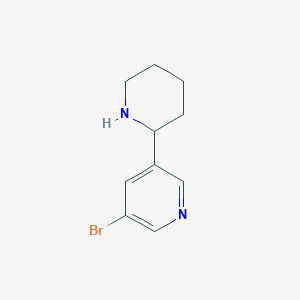![molecular formula C10H14O B178527 Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) CAS No. 197579-08-1](/img/structure/B178527.png)
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a cyclopropane derivative that is commonly used in organic synthesis and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) has been shown to have a range of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, this compound has been shown to have neuroprotective effects and may help to improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) in lab experiments is its versatility. This compound can be used in a range of different experiments, from organic synthesis to drug development. Additionally, this compound is relatively easy to synthesize and is available in high purity. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be put in place.
Direcciones Futuras
There are many potential future directions for research on Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI). One area of interest is in the development of new drugs and therapies based on this compound. Another area of interest is in the development of new materials and catalysts based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of different fields.
Conclusion
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is a versatile and potentially useful compound that has been widely studied for its potential applications in scientific research. While the mechanism of action of this compound is not fully understood, it has been shown to have a range of biochemical and physiological effects and may have potential as an anti-cancer agent, neuroprotective agent, and antioxidant. Further research is needed to fully understand the potential applications of this compound and to develop new drugs, materials, and catalysts based on its properties.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) can be achieved through a variety of methods. One common method involves the reaction of 1,3-hexadiene with diazomethane in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxylic acid with 1,3-hexadiene in the presence of a dehydrating agent. Both of these methods have been shown to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) has a wide range of potential scientific research applications. One area of interest is in the development of new drugs and therapies. This compound has been shown to have potential as an anti-cancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used in the development of new materials and as a catalyst in chemical reactions.
Propiedades
Número CAS |
197579-08-1 |
|---|---|
Nombre del producto |
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S,2S)-2-[(1E,3Z)-hexa-1,3-dienyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-9-7-10(9)8-11/h3-6,8-10H,2,7H2,1H3/b4-3-,6-5+/t9-,10-/m1/s1 |
Clave InChI |
GVUBFZQUXOQYAR-HCXXOREESA-N |
SMILES isomérico |
CC/C=C\C=C\[C@@H]1C[C@@H]1C=O |
SMILES |
CCC=CC=CC1CC1C=O |
SMILES canónico |
CCC=CC=CC1CC1C=O |
Sinónimos |
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



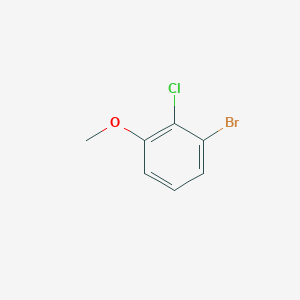
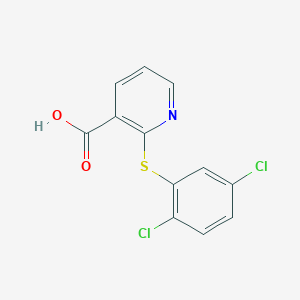
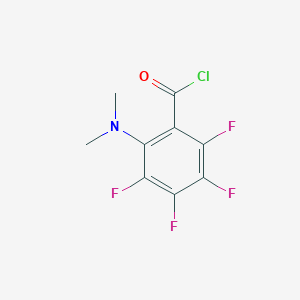
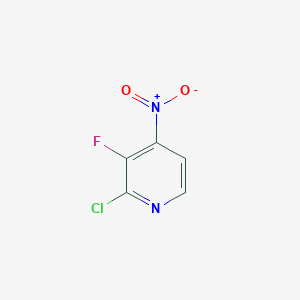
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
